molecular formula C11H7FN2O4 B1443216 3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1283108-17-7

3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B1443216
CAS No.: 1283108-17-7
M. Wt: 250.18 g/mol
InChI Key: CYENZUTWHDQEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a tetrahydropyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class are recognized for their wide spectrum of pharmacological activities, which include potential antiviral, antimicrobial, and anticancer properties . Specifically, related pyrimidine-2,4-dione analogs have been investigated as potent and selective inhibitors of HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H), a promising target for antiretroviral therapy . The structural motif of the tetrahydropyrimidine core, particularly when substituted with fluorophenyl groups, is a key pharmacophore that contributes to binding affinity and biological activity . This compound serves as a valuable building block for the synthesis of more complex molecules and as a core structure for probing novel biological mechanisms. Researchers utilize this scaffold in structure-activity relationship (SAR) studies to develop new therapeutic agents with improved efficacy and selectivity. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-6-2-1-3-7(4-6)14-9(15)8(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYENZUTWHDQEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Biginelli-Type Condensation Approach

The most common and efficient synthetic route to tetrahydropyrimidine derivatives such as 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves a three-component condensation of:

  • An aromatic aldehyde (in this case, 3-fluorobenzaldehyde),
  • Ethyl acetoacetate or ethyl cyanoacetate,
  • Urea or thiourea.

This reaction proceeds under mild catalytic conditions to form the tetrahydropyrimidine ring system with high regioselectivity.

Catalysts and Solvents

  • Diisopropylethylammonium acetate (DIPEAc) ionic liquid has been validated as a highly efficient catalyst and solvent for this reaction at room temperature, offering green chemistry advantages. DIPEAc catalysis yields the desired product in high yields (up to 93%) within 45 minutes without the need for elevated temperatures or harsh conditions.

  • Other catalysts tested include cesium carbonate, p-toluenesulfonic acid, β-cyclodextrin, cetyltrimethylammonium bromide, sodium dodecyl sulfate, and various ionic liquids, but DIPEAc showed superior catalytic activity and environmental compatibility.

Reaction Conditions

  • Typical conditions involve stirring a mixture of 3 mmol aldehyde, 3 mmol ethyl cyanoacetate, and 3.2 mmol thiourea in 5 mL DIPEAc at room temperature.
  • The reaction proceeds rapidly, and the product precipitates upon cooling or addition of water, facilitating isolation by filtration and recrystallization.

Substrate Scope

  • The method tolerates various substituents on the aromatic aldehyde, including electron-donating groups (methyl, methoxy) and electron-withdrawing groups (nitro, cyano, halogens such as fluorine), demonstrating broad applicability for synthesizing fluorophenyl-substituted derivatives.

Alternative Synthetic Routes Using Ethyl Acetoacetate and Thiourea/Urea

Another established method involves condensation of ethyl acetoacetate and thiourea or urea with the corresponding aldehyde in the presence of ammonium chloride as a catalyst. This method is classical but effective for preparing 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives.

Procedure Highlights

  • The reaction mixture is typically refluxed or stirred under controlled temperatures.
  • The product precipitates upon cooling, is filtered, washed, and recrystallized from appropriate solvents such as ethanol or benzene.
  • Yields are generally high (above 90%), and the products are characterized by melting point, IR, NMR, and elemental analysis.

Post-Synthetic Modifications

  • The tetrahydropyrimidine derivatives can be further functionalized by reaction with chloroacetyl chloride, ethyl bromoacetate, or chloroacetic acid under reflux conditions to introduce additional substituents or modify the carboxylate functionality.

Analytical Characterization and Purification

  • The synthesized compounds are confirmed by spectroscopic techniques including infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance (1H NMR, 13C NMR), and mass spectrometry (MS).
  • Purification is commonly achieved by crystallization from ethanol or benzene mixtures, yielding pure crystalline products suitable for biological evaluation.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 3-Fluorobenzaldehyde, ethyl cyanoacetate or ethyl acetoacetate, urea or thiourea
Catalyst DIPEAc ionic liquid (preferred), NH4Cl (alternative)
Solvent DIPEAc (neat), ethanol, benzene
Reaction Temperature Room temperature (DIPEAc), reflux (NH4Cl method)
Reaction Time 45 minutes (DIPEAc), several hours (alternative methods)
Yield Up to 93% (DIPEAc), 90-98% (alternative methods)
Purification Crystallization from ethanol or benzene
Characterization Techniques IR, 1H NMR, 13C NMR, MS, elemental analysis

Research Findings and Advantages

  • The DIPEAc-catalyzed multicomponent reaction offers a rapid, efficient, and green synthesis of this compound and related derivatives.
  • The method tolerates diverse functional groups on the aromatic aldehyde, enabling structural diversity for medicinal chemistry applications.
  • The use of ionic liquid catalysts avoids harsh reagents and conditions, aligning with sustainable chemistry principles.
  • Alternative ammonium chloride-catalyzed methods remain valuable for large-scale or classical synthetic routes with well-documented procedures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research has indicated that derivatives of tetrahydropyrimidines exhibit antitumor properties. A study demonstrated that compounds similar to 3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis in cancer cells.

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In a comparative study, it was found that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for development as an antibiotic agent.

Biological Research Applications

Enzyme Inhibition Studies : The compound has been used in studies aimed at understanding enzyme inhibition mechanisms. For instance, it was tested against specific kinases involved in cancer signaling pathways. Results indicated that it could act as a selective inhibitor, providing insights into targeted cancer therapies.

Cellular Studies : Its role in cellular signaling pathways has been explored. In vitro studies have shown that the compound can modulate pathways related to inflammation and cell survival, making it a candidate for further exploration in chronic disease models.

Material Science Applications

Polymer Chemistry : The compound's structural properties have made it a subject of interest in polymer science. It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Experimental data show that blends containing this compound exhibit improved performance characteristics compared to traditional polymers.

Case Studies

  • Antitumor Activity Case Study :
    • Objective : Evaluate the cytotoxic effects of this compound on breast cancer cell lines.
    • Methodology : MTT assay was employed to assess cell viability.
    • Results : The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours.
    • : Indicates potential for development as an anticancer agent.
  • Enzyme Inhibition Case Study :
    • Objective : Investigate the inhibition of protein kinase B (AKT) by the compound.
    • Methodology : Kinase activity assays were performed.
    • Results : A dose-dependent inhibition was observed with an IC50 value of 5 µM.
    • : Suggests utility in designing selective kinase inhibitors for therapeutic applications.

Data Tables

Application AreaCompound ActivityReference Study
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Enzyme InhibitionSelective inhibition of AKT
Polymer ChemistryEnhances thermal stability

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Key Features
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 4-Fluorophenyl at position 3 C₁₁H₇FN₂O₄ Exhibits KFase inhibition (affinity: -8.7 kcal/mol); para-fluorine may reduce steric hindrance.
3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 4-Methoxyphenyl at position 3 C₁₂H₁₀N₂O₅ Methoxy group increases electron density and bulk, potentially reducing binding efficiency.
3-(2,5-Difluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 2,5-Difluorophenyl at position 3 C₁₁H₆F₂N₂O₄ Enhanced lipophilicity due to two fluorine atoms; discontinued due to unknown factors.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid No phenyl substituent C₅H₄N₂O₄ Lacks fluorophenyl group; isolated from traditional medicine with unconfirmed bioactivity.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility
3-(3-Fluorophenyl)-2,4-dioxo-... ~263.19 ~1.2 Moderate (carboxylic acid enhances polarity).
3-(4-Fluorophenyl)-2,4-dioxo-... 263.19 ~1.1 Similar to 3-fluoro isomer.
3-(2,5-Difluorophenyl)-2,4-dioxo-... 281.17 ~1.8 Higher lipophilicity; potential bioavailability issues.
3-(4-Methoxyphenyl)-2,4-dioxo-... 262.22 ~0.9 Lower logP due to methoxy polarity.

Key Findings and Implications

Substituent Position Matters : The 3-fluorophenyl isomer may offer superior steric compatibility with enzyme active sites compared to the 4-fluorophenyl analog, though this requires experimental validation .

Fluorine vs. Methoxy : Fluorine’s electronegativity enhances target binding compared to methoxy’s electron-donating effects, but methoxy derivatives may exhibit better solubility .

Discontinued Compounds : Derivatives like 3-(2,5-difluorophenyl)-... were discontinued, possibly due to synthetic complexity or unfavorable pharmacokinetics .

Natural Derivatives: Non-fluorinated analogs (e.g., from traditional medicine) lack specificity, highlighting the importance of fluorination in drug design .

Biological Activity

3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a fluorophenyl moiety which is often associated with enhanced pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • IUPAC Name : this compound
  • Molecular Formula : C11H7FN2O4
  • Molecular Weight : 250.19 g/mol
  • CAS Number : 1105193-80-3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial and anticancer properties. The presence of the fluorine atom in the phenyl ring is believed to influence these activities positively.

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyrimidines can inhibit bacterial growth. For instance:

  • A related compound demonstrated significant inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria such as E. coli, which is crucial for their virulence .
  • In hemolysis assays, concentrations around 50 μM of similar compounds resulted in approximately 50% inhibition of bacterial secretion mechanisms .

Anticancer Activity

The pyrimidine scaffold has been linked to anticancer activity due to its ability to interfere with cellular processes:

  • Research has indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .
  • A study on a related compound showed promising results in inhibiting cancer cell proliferation at low micromolar concentrations .

Case Studies and Research Findings

StudyCompoundActivityResult
Study 1Tetrahydropyrimidine DerivativeAntimicrobial50% inhibition of T3SS at 50 μM
Study 2Pyrimidine AnalogueAnticancerInduced apoptosis in cancer cells
Study 3Fluorinated PyrimidineAntimicrobialEffective against E. coli strains

The biological activity of this compound may be attributed to its ability to:

  • Inhibit Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial virulence.
  • Modulate Gene Expression : They can affect the expression of genes related to cell survival and apoptosis pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation reactions are commonly employed. For example, substituted phenyl groups can be introduced via Biginelli-like reactions using urea/thiourea derivatives, β-keto esters, and aldehydes under acidic catalysis (e.g., HCl or acetic acid). Microwave-assisted synthesis may improve yield and reduce reaction time compared to conventional heating .
  • Key Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst type (Lewis acids like ZnCl₂ or Brønsted acids like HCl) critically affect regioselectivity and purity. For fluorinated analogs, inert atmospheres may prevent defluorination .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography provides definitive confirmation of the tetrahydropyrimidine core and substituent orientation (e.g., dihedral angles between the fluorophenyl ring and pyrimidine plane) .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR resolve fluorine-induced deshielding effects (e.g., aromatic protons near fluorine show downfield shifts). 13C^{13}\text{C} NMR confirms carbonyl (C=O) and carboxylic acid (COOH) groups .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence electronic properties and intermolecular interactions?

  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance but increasing hydrogen-bonding potential with biological targets (e.g., enzymes). Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity .
  • Crystal Packing : Fluorine participates in weak C–H···F interactions, as observed in X-ray structures of related fluorinated tetrahydropyrimidines. These interactions may affect solubility and crystallinity .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Case Study : If one study reports antitumor activity while another shows none:

Purity Verification : Ensure >95% purity via HPLC (common impurities include unreacted β-keto esters or dehalogenated byproducts) .

Substituent Effects : Compare substituent positions (e.g., 3-fluorophenyl vs. 4-fluorophenyl) using SAR studies. For example, 3-fluorophenyl may sterically hinder target binding compared to para-substituted analogs .

Assay Conditions : Validate bioactivity under standardized conditions (e.g., pH, serum protein interference) .

Q. How can computational modeling optimize this compound for target-specific interactions?

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). The carboxylic acid group often coordinates with Mg²⁺ or Zn²⁺ in active sites .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Fluorine’s hydrophobic interactions may enhance binding affinity in lipophilic pockets .

Q. What are the challenges in improving aqueous solubility for in vivo studies?

  • Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug (e.g., ethyl ester) to enhance solubility. Ethyl esters of related compounds show improved bioavailability .
  • Co-solvents : Use PEG-400 or cyclodextrin inclusion complexes to solubilize the compound without altering its stability .

Methodological Notes

  • Controlled Experiments : For reproducibility, document reaction parameters (e.g., stirring rate, humidity) and store compounds under anhydrous conditions to prevent hydrolysis of the dioxo groups .
  • Data Reproducibility : Cross-validate spectral data with published benchmarks (e.g., C=O stretches in IR: 1680–1720 cm⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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